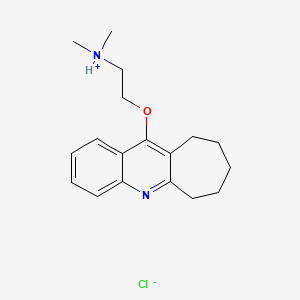
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive molecular configuration and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Cycloheptaquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cycloheptaquinoline structure.
Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where the ethanamine moiety reacts with a suitable leaving group on the cycloheptaquinoline core.
Dimethylation: The nitrogen atom in the ethanamine group is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, hydrochloride
- Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, sulfate
Uniqueness
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
108154-74-1 |
|---|---|
Formule moléculaire |
C18H25ClN2O |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3;1H |
Clé InChI |
PCDPQHYEKXCPTE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















